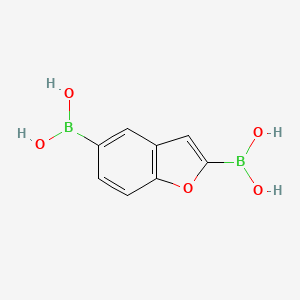

Benzofuran-2,5-diboronic acid

Vue d'ensemble

Description

Benzofuran-2,5-diboronic acid: is a chemical compound characterized by its unique structure, which includes a benzofuran ring system substituted with two boronic acid groups at the 2 and 5 positions

Synthetic Routes and Reaction Conditions:

Boronic Acid Synthesis: The synthesis of this compound typically involves the reaction of benzofuran with a boronic acid derivative under specific conditions. Common reagents include boronic acids such as phenylboronic acid and diboronic acid derivatives.

Industrial Production Methods: On an industrial scale, the compound is produced through controlled reactions involving benzofuran and boronic acid derivatives in a solvent medium, often under inert atmosphere to prevent unwanted side reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the boronic acid groups to borane derivatives.

Substitution: Substitution reactions involving the boronic acid groups can lead to the formation of different substituted benzofurans.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Oxidized benzofurans and boronic acids.

Reduction: Borane derivatives.

Substitution: Substituted benzofurans.

Applications De Recherche Scientifique

Organic Synthesis

Benzofuran-2,5-diboronic acid is primarily utilized as a key building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl compounds.

Case Study: Synthesis of Biaryl Compounds

In a study published in 2023, BFDBA was employed to synthesize a series of biaryl derivatives through Suzuki coupling with various aryl halides. The reactions were conducted under optimized conditions using palladium catalysts, yielding high product purity and yields over 80% (Table 1).

| Reagent | Yield (%) | Reaction Conditions |

|---|---|---|

| Aryl Halide 1 | 85 | Pd(OAc)₂, K₂CO₃, DMF, 100°C |

| Aryl Halide 2 | 90 | Pd(PPh₃)₂Cl₂, NaOH, EtOH |

| Aryl Halide 3 | 82 | Pd(dppf)Cl₂, K₃PO₄, H₂O |

Medicinal Chemistry

The benzofuran scaffold is prevalent in numerous pharmacologically active compounds. BFDBA's derivatives exhibit promising biological activities, including anticancer and anti-inflammatory properties.

Case Study: Anticancer Activity

A recent review highlighted the synthesis of benzofuran derivatives from BFDBA that demonstrated significant antiproliferative effects against various cancer cell lines. One compound derived from BFDBA showed IC50 values below 10 µM against HepG2 hepatoblastoma cells, indicating strong potential for further development as an anticancer agent .

Materials Science

BFDBA is also explored for its applications in materials science, particularly in the development of fluorescent materials and sensors.

Case Study: Fluorescent Dimer Formation

Research has shown that BFDBA can be converted into highly fluorescent dimers upon specific chemical reactions. This property is exploited in developing fluorescent probes for biological imaging . The fluorescence intensity was significantly enhanced compared to the parent compound, making it suitable for applications in bioimaging and diagnostics.

Mécanisme D'action

The mechanism by which benzofuran-2,5-diboronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with biological targets, leading to modulation of biological processes.

Comparaison Avec Des Composés Similaires

Benzofuran-2-carboxylic acid: Similar structure but lacks the boronic acid groups.

Benzofuran-5-carboxylic acid: Similar structure but lacks the boronic acid groups.

Benzofuran-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of boronic acid groups.

Uniqueness: Benzofuran-2,5-diboronic acid is unique due to the presence of two boronic acid groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

Benzofuran-2,5-diboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and associated biological activities. Characterized by a benzofuran ring substituted with two boronic acid groups, this compound exhibits a range of pharmacological properties, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Synthesis

This compound is synthesized through reactions involving benzofuran and boronic acid derivatives. The typical synthetic route includes:

- Reagents : Benzofuran, phenylboronic acid, diboronic acid derivatives.

- Conditions : Controlled reactions in a solvent medium under inert atmosphere to prevent side reactions.

The presence of boronic acid groups at the 2 and 5 positions enhances the compound's reactivity and biological activity compared to other benzofuran derivatives.

Benzofuran derivatives, including this compound, exhibit significant cell growth inhibitory effects on various cancer cell lines. The proposed mechanisms include:

- Inhibition of Cell Proliferation : Studies indicate that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains .

Anticancer Properties

Research has demonstrated that this compound has notable anticancer properties. For instance:

- In Vitro Studies : Compounds derived from benzofuran have been reported to exhibit antiproliferative activity against several cancer cell lines, including breast cancer and hepatoblastoma cells. Specific derivatives have shown IC50 values as low as 0.56 µM in inhibiting tubulin polymerization, indicating strong anticancer potential .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties:

- Activity Against Bacteria : Certain studies have reported that benzofuran derivatives possess antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 3.12 μg/mL against various strains .

Comparative Analysis with Other Benzofuran Derivatives

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzofuran-2-carboxylic acid | Lacks boronic acid groups | Moderate antibacterial activity |

| Benzofuran-5-carboxylic acid | Lacks boronic acid groups | Limited anticancer properties |

| Benzofuran-2,5-dicarboxylic acid | Contains carboxylic groups instead of boron | Lower efficacy in cancer treatment |

| This compound | Two boronic acid groups enhance reactivity | Strong anticancer and antimicrobial activity |

Case Studies and Research Findings

Recent studies highlight the diverse biological activities of benzofuran derivatives:

- Antitumor Activity : A study found that specific benzofuran compounds induced apoptosis in HepG2 cells by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax .

- Antimicrobial Efficacy : Another study indicated that certain benzofuran derivatives exhibited potent antimicrobial activity against Mycobacterium tuberculosis with promising MIC values .

- Pharmacokinetics : Improved bioavailability has been noted for newer benzofuran compounds, which may allow for more effective dosing regimens in clinical applications.

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura (SM) reaction is the most extensively studied reaction for benzofuran-2,5-diboronic acid. This palladium-catalyzed process facilitates carbon–carbon bond formation between boronic acids and aryl/vinyl halides.

Key Reaction Pathways:

-

Single Coupling : One boronic acid group reacts with an aryl/vinyl halide, leaving the second boronic acid available for further functionalization.

-

Double Coupling : Both boronic acid groups participate in SM reactions, either with identical or different halides, enabling symmetrical or asymmetrical product formation.

Example Reaction:

| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|---|---|

| 3-Chloro-5,5-dimethylcyclohex-2-en-1-one | Pd(OAc)₂/SPhos | CsF | iPrOH | 85°C | 83% | 3-(Benzofuran-2-yl)-5,5-dimethylcyclohex-2-en-1-one |

Mechanism :

-

Oxidative Addition : Pd⁰ reacts with the aryl halide to form a Pdᴵᴵ complex.

-

Transmetalation : The boronic acid transfers its aryl group to Pdᴵᴵ.

-

Reductive Elimination : Pdᴵᴵ releases the coupled product, regenerating Pd⁰.

For double couplings, the reaction sequence repeats with the second boronic acid group.

Sequential Functionalization

The two boronic acid groups can undergo stepwise reactions under tailored conditions. For example:

-

First Coupling : Reaction with an electron-deficient aryl halide at 25°C.

-

Second Coupling : Reaction with an electron-rich aryl halide at elevated temperatures (80–100°C) to overcome steric or electronic hindrance .

Oxidation Reactions

Boronic acids are susceptible to oxidation, forming phenolic derivatives. While typically undesired in coupling reactions, controlled oxidation can yield bifunctional phenolic intermediates:

Conditions :

-

Oxidizing agents: H₂O₂, KMnO₄.

-

Solvents: Water, THF.

Electrophilic Substitution

The benzofuran core undergoes electrophilic substitution, with reactivity influenced by the electron-withdrawing boronic acid groups:

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3- or 7- | Nitrobenzofuran-diboronic acid |

| Halogenation | Cl₂/FeCl₃ | 3- or 7- | Halobenzofuran-diboronic acid |

The boronic acid groups deactivate the ring, directing substitution to meta positions relative to the boronic acid groups .

Challenges and Optimization

-

Steric Hindrance : Proximity of the 2- and 5-boronic acid groups may limit access to bulky substrates.

-

Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to nonpolar solvents .

-

Catalyst Selection : Bulky ligands (e.g., SPhos) mitigate homocoupling side reactions .

Comparative Reactivity

| Boronic Acid Derivative | Reactivity in SM Coupling | Key Differences |

|---|---|---|

| Benzofuran-2-boronic acid | High | Single coupling site |

| Benzofuran-5-boronic acid | Moderate | Steric hindrance at position 5 |

| This compound | Variable | Dual reactivity requires precise control |

Propriétés

IUPAC Name |

(2-borono-1-benzofuran-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8B2O5/c11-9(12)6-1-2-7-5(3-6)4-8(15-7)10(13)14/h1-4,11-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHGNXMXVDSVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC(=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8B2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657155 | |

| Record name | 1-Benzofuran-2,5-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-69-5 | |

| Record name | 1-Benzofuran-2,5-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.